Ginkgolide B - 15291-77-7

Ginkgolide B

Catalog Number: EVT-269186
CAS Number: 15291-77-7
Molecular Formula: C20H24O10
Molecular Weight: 424.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ginkgolide B is a diterpene trilactone, a naturally occurring compound found in the leaves of the Ginkgo biloba tree. [] It is classified as a platelet-activating factor (PAF) antagonist, meaning it blocks the action of PAF, a potent inflammatory mediator. [, ] Ginkgolide B has gained significant attention in scientific research due to its diverse range of biological activities, particularly its neuroprotective, anti-inflammatory, and antioxidant properties. [, ] This analysis will focus on the scientific research applications of Ginkgolide B, excluding information related to drug use, dosage, and side effects.

Platelet-activating factor (PAF)

  • Compound Description: Platelet-activating factor (PAF) is a potent phospholipid mediator with a wide range of biological activities, including platelet aggregation, inflammation, and allergic responses. []
  • Relevance: Ginkgolide B is a well-known antagonist of the PAF receptor. [, ] It binds to the receptor, blocking the binding of PAF and inhibiting its biological effects. This antagonistic activity of Ginkgolide B against PAF is central to many of its therapeutic benefits, such as its anti-inflammatory, anti-allergic, and neuroprotective properties. [, , , ]

Ginkgolide A

  • Compound Description: Ginkgolide A is another diterpene trilactone found in Ginkgo biloba leaves. [] It possesses similar but not identical pharmacological activities to Ginkgolide B. []

Ginkgolide K

  • Compound Description: Ginkgolide K is a member of the ginkgolide family found in Ginkgo biloba. []
  • Relevance: Ginkgolide K is structurally similar to Ginkgolide B but exhibits distinct pharmacological properties. [] In some instances, Ginkgolide K is considered an impurity during Ginkgolide B purification due to their similar physicochemical properties. [] Despite the need to separate and differentiate these compounds, Ginkgolide K remains relevant to Ginkgolide B research due to their shared origin and potential for comparative pharmacological studies.

10-O-(N,N-dimethylaminoethyl)-ginkgolide B methanesulfonate (XQ-1H)

  • Compound Description: XQ-1H is a synthetic derivative of Ginkgolide B designed to enhance its water solubility and bioavailability. [, ]
  • Relevance: XQ-1H is directly derived from Ginkgolide B and shares its pharmacological target, the PAF receptor. [, ] The chemical modification in XQ-1H aims to improve its pharmaceutical properties, making it a relevant compound in studying Ginkgolide B's therapeutic potential and exploring structure-activity relationships.

10-O-(N,N-dimethylaminoethyl)-ginkgolide B (XQ-1)

  • Compound Description: XQ-1 is a synthetic intermediate in the production of XQ-1H, a Ginkgolide B derivative. []
  • Relevance: Although not possessing direct pharmacological activity itself, XQ-1 is a crucial precursor to XQ-1H, a compound designed to improve upon Ginkgolide B's properties. [] Understanding the synthesis and properties of XQ-1 contributes to the overall knowledge of Ginkgolide B modifications and their potential therapeutic implications.

Curcumin

  • Compound Description: Curcumin is a natural polyphenol extracted from turmeric, known for its anti-inflammatory and antioxidant properties. []
  • Relevance: While structurally unrelated to Ginkgolide B, Curcumin is investigated for its combined effect with Ginkgolide B in certain studies, particularly in the context of polycystic kidney disease. [] These investigations stem from the overlapping therapeutic targets of both compounds and the potential for synergistic effects. Despite their structural differences, the shared interest in their combined application makes Curcumin relevant to Ginkgolide B research.
Source and Classification

Ginkgolide B is isolated from the Ginkgo biloba plant, which has been used in traditional medicine for centuries. The compound is classified as a diterpenoid and specifically as a trilactone, indicating its structure includes three lactone rings. Ginkgolide B is recognized for its potent pharmacological properties, particularly as an inhibitor of platelet-activating factor (PAF), which plays a crucial role in various pathological conditions .

Synthesis Analysis

The synthesis of Ginkgolide B has been explored through various methods, with significant contributions from chemists such as E. J. Corey and M. Crimmins.

Molecular Structure Analysis

Ginkgolide B has a molecular formula of C20H24O9C_{20}H_{24}O_{9} and features a unique hexacyclic structure that includes several functional groups such as hydroxyls and lactones.

  • Key Structural Features:
    • The compound consists of three lactone rings.
    • It possesses multiple stereocenters, contributing to its biological activity.
    • The molecular weight is approximately 392.4 g/mol.

The structural complexity of Ginkgolide B has made it a subject of interest for synthetic chemists aiming to replicate its intricate architecture in the laboratory .

Chemical Reactions Analysis

Ginkgolide B participates in various chemical reactions that are critical for its synthesis and functionalization:

  • Oxidative Reactions: These play a vital role in modifying the compound's functional groups, enhancing its reactivity.
  • Cycloaddition Reactions: Essential for constructing the core structure during synthesis.
  • Deprotonation and Substitution Reactions: Used in the formation of key intermediates during total synthesis processes.

The ability to manipulate these reactions allows chemists to explore derivatives of Ginkgolide B that may possess enhanced biological properties .

Mechanism of Action

Ginkgolide B exerts its pharmacological effects primarily through its action as an antagonist of PAF receptors.

  • Inhibition Mechanism:
    • It binds to PAF receptors on platelets, preventing aggregation and subsequent thrombus formation.
    • The compound has demonstrated significant inhibitory activity against PAF binding, with an IC50IC_{50} value ranging from 10710^{-7} to 10810^{-8} M .

This mechanism underlies its potential therapeutic applications in cardiovascular diseases and other conditions influenced by platelet activation.

Physical and Chemical Properties Analysis

Ginkgolide B exhibits several notable physical and chemical properties:

  • Melting Point: Approximately 163 °C.
  • Solubility: Soluble in organic solvents such as acetone and methylene chloride but poorly soluble in water.
  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.

These properties are crucial for determining the compound's behavior in biological systems and its utility in pharmaceutical formulations .

Applications

Ginkgolide B has garnered interest for its potential applications in various fields:

  1. Pharmacology:
    • Used as an anti-inflammatory agent due to its ability to inhibit platelet aggregation.
    • Investigated for neuroprotective effects in conditions such as Alzheimer's disease.
  2. Nutraceuticals:
    • Incorporated into dietary supplements aimed at improving cognitive function and circulation.
  3. Research:
    • Serves as a model compound for studying the synthesis of complex natural products and exploring new therapeutic agents.

The ongoing research into Ginkgolide B continues to reveal its multifaceted roles in health and disease management .

Neuroprotective Mechanisms of Ginkgolide B in Hypoxic and Ischemic Injury

Regulation of Neuronal Calcium Homeostasis in Hypoxic Models

Disruption of neuronal calcium homeostasis is a critical early event in hypoxic and ischemic neuronal injury. Ginkgolide B (GB), a terpene trilactone from Ginkgo biloba, demonstrates significant regulatory effects on multiple calcium influx and release pathways, thereby preserving neuronal function under ischemic stress.

Inhibition of Voltage-Gated Ca²⁺ Channels (Cav1.2)

GB directly modulates L-type voltage-gated calcium channels (particularly Cav1.2), which are primary routes for pathological calcium influx during ischemia. In primary cortical neurons subjected to oxygen-glucose deprivation (OGD), GB treatment significantly reduces depolarization-induced calcium influx. This inhibition prevents the toxic intracellular calcium overload that triggers excitotoxic cascades, including calpain activation and mitochondrial permeability transition pore (mPTP) opening. GB's channel blockade is dose-dependent and occurs at concentrations achievable therapeutically (5-20 μM), positioning Cav1.2 as a key molecular target for its acute neuroprotection [1] [9].

Suppression of Store-Operated Calcium Entry (STIM1/RyR2 Modulation)

GB targets stromal interaction molecule 1 (STIM1) proteins and ryanodine receptors (RyR2), critical components of store-operated calcium entry (SOCE) and calcium-induced calcium release (CICR). During endoplasmic reticulum (ER) stress in ischemia, calcium depletion from ER stores triggers STIM1 oligomerization and activation of plasma membrane Orai channels. GB suppresses this pathway, reducing sustained calcium influx. Furthermore, GB stabilizes RyR2 receptors on the ER membrane, preventing aberrant calcium leakage into the cytosol. This dual action maintains ER calcium homeostasis and prevents cytosolic calcium overload, as evidenced by reduced calcium fluorescence in OGD-treated hippocampal neurons pre-treated with GB [1] [10].

Attenuation of Intracellular Calcium Release in Hippocampal Neurons

Hippocampal neurons exhibit particular vulnerability to ischemic calcium dysregulation. GB significantly attenuates intracellular calcium release through modulation of the PI3K/Akt/RTP801 signaling axis. During ischemia, the stress-responsive protein RTP801 (REDD1) is dramatically upregulated, leading to inhibition of the pro-survival kinase Akt and subsequent loss of calcium homeostasis. GB pretreatment suppresses RTP801 expression in a PI3K-dependent manner. Inhibition of PI3K with LY294002 abolishes GB’s protective effect on calcium regulation, confirming this pathway’s centrality. Consequently, GB preserves mitochondrial calcium buffering capacity and prevents cytochrome c release, reducing caspase-3 activation and apoptotic neuronal death specifically in the vulnerable CA1 hippocampal region [9] [10].

Table 1: Ginkgolide B's Modulation of Calcium Homeostasis in Ischemic Neurons

Target PathwayMolecular TargetsEffect of Ginkgolide BExperimental ModelFunctional Outcome
Voltage-Gated InfluxCav1.2 (L-type channels)Direct inhibition of channel activityPrimary cortical neurons under OGDReduced calcium-induced excitotoxicity
Store-Operated Entry (SOCE)STIM1/Orai complex, RyR2Suppression of STIM1 oligomerization; Stabilization of RyR2ER-stress models in neuronsPrevention of ER calcium depletion and cytosolic overload
Intracellular ReleaseRTP801/Akt pathwayDownregulation of RTP801 via PI3K/Akt activationHippocampal neurons under OGD/REnhanced mitochondrial calcium buffering; Reduced apoptosis

Modulation of Oxidative Stress Pathways in Cerebral Ischemia

Ischemia-reperfusion injury generates overwhelming reactive oxygen species (ROS), causing oxidative damage to lipids, proteins, and DNA. GB combats this through multifaceted antioxidant mechanisms, targeting both ROS production and cellular defense systems.

ROS Scavenging via Nrf2/HO-1 Activation

GB potently activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, the master regulator of endogenous antioxidant responses. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. GB promotes Nrf2 dissociation from Keap1 and its subsequent nuclear translocation. Within the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs), driving transcription of heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutathione peroxidase (GPx). In rat middle cerebral artery occlusion (MCAO) models, GB pretreatment significantly increases nuclear Nrf2 accumulation and HO-1 expression in the ischemic penumbra. This correlates with decreased levels of lipid peroxidation markers (malondialdehyde, MDA) and increased reduced glutathione (GSH) and superoxide dismutase (SOD) activity. The critical role of Nrf2 is confirmed by studies showing GB loses its antioxidant efficacy in Nrf2-knockout mice subjected to cerebral ischemia [4] [6] [10].

Mitochondrial Protection Against Ischemia-Reperfusion Injury

Mitochondria are primary targets of ischemic damage and major sources of ROS. GB provides robust mitochondrial protection through several interconnected mechanisms:

  • Inhibition of mPTP Opening: During reperfusion, calcium overload and ROS trigger mitochondrial permeability transition pore (mPTP) opening, causing mitochondrial swelling, depolarization, and apoptotic factor release. GB directly inhibits mPTP opening, as demonstrated by enhanced calcium retention capacity in isolated mitochondria from GB-treated ischemic brains. This preserves mitochondrial membrane potential (ΔΨm) and prevents cytochrome c release [2].
  • Binding to GPX4 and FSP1: Recent mechanistic studies reveal GB binds directly to glutathione peroxidase 4 (GPX4) and ferroptosis suppressor protein 1 (FSP1). GPX4 utilizes glutathione to reduce phospholipid hydroperoxides, while FSP1 catalyzes the regeneration of reduced coenzyme Q10 (ubiquinol), both critical defenses against ferroptosis—a ROS-dependent, iron-mediated cell death prevalent in ischemia. GB binding stabilizes GPX4, preventing its ubiquitination and degradation, and enhances FSP1 activity. Consequently, GB significantly reduces lipid peroxidation (measured as 4-HNE and MDA) and neuronal ferroptosis in rat MCAO models and OGD-treated HT22 hippocampal neurons [3].
  • Preservation of Electron Transport Chain (ETC) Function: GB maintains complex I and III activity during ischemia-reperfusion, reducing electron leakage and superoxide generation. This is evidenced by higher ATP levels and reduced ROS production in mitochondria isolated from GB-treated ischemic brains compared to untreated controls [5] [8].

Table 2: Antioxidant Pathways and Mitochondrial Protection by Ginkgolide B in Cerebral Ischemia

MechanismKey Molecular Targets/EffectorsEffect of Ginkgolide BMeasured Outcomes
Nrf2/HO-1 PathwayKeap1/Nrf2 complex; HO-1, NQO1Nrf2 nuclear translocation; ↑ Antioxidant gene expression↑ SOD, GSH, Catalase; ↓ MDA, 4-HNE
mPTP RegulationCyclophilin D; ANT; VDACInhibition of pore opening↑ Calcium retention capacity; Preserved ΔΨm; ↓ Cytochrome c release
Ferroptosis SuppressionGPX4, FSP1, CoQ10Direct binding stabilizes GPX4; Enhances FSP1/CoQ10 activity↓ Lipid ROS; ↓ Phospholipid hydroperoxides; ↓ Cell death
ETC MaintenanceComplex I, Complex IIIReduces electron leakage; Maintains complex activity↑ ATP production; ↓ Mitochondrial superoxide

Properties

CAS Number

15291-77-7

Product Name

Ginkgolide B

IUPAC Name

(1R,7S,11R,17R)-8-tert-butyl-6,12,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione

Molecular Formula

C20H24O10

Molecular Weight

424.4 g/mol

InChI

InChI=1S/C20H24O10/c1-6-12(23)28-11-9(21)18-8-5-7(16(2,3)4)17(18)10(22)13(24)29-15(17)30-20(18,14(25)27-8)19(6,11)26/h6-11,15,21-22,26H,5H2,1-4H3/t6?,7?,8?,9?,10?,11?,15?,17-,18-,19+,20+/m0/s1

InChI Key

SQOJOAFXDQDRGF-IRZXQTRHSA-N

SMILES

CC1C(=O)OC2C1(C34C(=O)OC5C3(C2O)C6(C(C5)C(C)(C)C)C(C(=O)OC6O4)O)O

Solubility

Soluble in DMSO

Synonyms

Bilobalide B; Ginkgolide B; BN 52021; BN52021; BN-52021; BN 52051; BN52051; BN-52051

Canonical SMILES

CC1C(=O)OC2C1(C34C(=O)OC5C3(C2O)C6(C(C5)C(C)(C)C)C(C(=O)OC6O4)O)O

Isomeric SMILES

CC1C(=O)OC2[C@]1([C@@]34C(=O)OC5[C@]3(C2O)[C@@]6(C(C5)C(C)(C)C)C(C(=O)OC6O4)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.